Allyl-alpha-allyloxycarbonyloxyacrylate
Description
Allyl-alpha-allyloxycarbonyloxyacrylate is a specialized acrylate ester characterized by a unique molecular architecture. The compound features an acrylate backbone (prop-2-enoate) substituted with an allyloxycarbonyloxy group at the alpha position.
Properties
CAS No. |
72782-44-6 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
prop-2-enyl 2-prop-2-enoxycarbonyloxyprop-2-enoate |
InChI |
InChI=1S/C10H12O5/c1-4-6-13-9(11)8(3)15-10(12)14-7-5-2/h4-5H,1-3,6-7H2 |
InChI Key |
KAXRAOCFCSJAGT-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C(=C)OC(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)C(=C)OC(=O)OCC=C |
Other CAS No. |
72782-44-6 |
Synonyms |
AAOCOA allyl-alpha-allyloxycarbonyloxyacrylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Allyl-alpha-allyloxycarbonyloxyacrylate with structurally related allyl esters and acrylates:
*Note: Molecular formula and weight for this compound are inferred based on nomenclature and analog compounds.
Physical Properties
- Boiling Points : Allyl caprylate has the highest boiling point (234°C) due to its long carbon chain, while Allyl acrylate (234°C) and Allyl methacrylate (~140°C) exhibit lower volatility. This compound likely has intermediate volatility, influenced by polar substituents .
- Solubility : Allyl acrylates are generally soluble in organic solvents (e.g., acetone, THF). The polar allyloxycarbonyloxy group in the target compound may enhance solubility in polar aprotic solvents.
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